Chlorhydrate de 5-bromo-8-chloro-1,2,3,4-tétrahydroquinoléine

Vue d'ensemble

Description

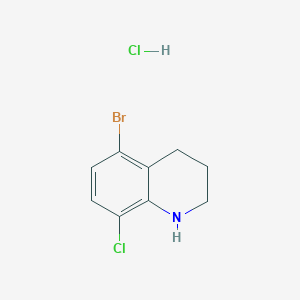

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803607-64-8 . It has a molecular weight of 282.99 and its IUPAC name is 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.Applications De Recherche Scientifique

Chimie médicinale

Chlorhydrate de 5-bromo-8-chloro-1,2,3,4-tétrahydroquinoléine: est un composé d'intérêt en chimie médicinale en raison de sa similitude structurale avec les alcaloïdes de la tétrahydroisoquinoléine . Ces alcaloïdes sont connus pour leurs diverses activités biologiques, qui incluent des effets thérapeutiques potentiels contre divers agents pathogènes infectieux et les maladies neurodégénératives. Le composé peut servir d'échafaudage pour développer de nouveaux analogues à activité biologique puissante, en particulier dans la synthèse de nouvelles molécules hybrides combinant des pharmacophores connus avec la structure de la tétrahydroquinoléine afin d'améliorer l'efficacité ou de réduire la toxicité .

Pharmacologie

En pharmacologie, les dérivés de ce composé pourraient être explorés pour leurs propriétés pharmacocinétiques et leurs interactions avec les systèmes biologiques. La nature halogénée du composé suggère qu'il pourrait interagir avec diverses enzymes et récepteurs, conduisant potentiellement à de nouvelles connaissances sur les interactions récepteur-ligand et le développement de nouveaux médicaments .

Recherche en biochimie

Les biochimistes peuvent utiliser le This compound dans l'étude de l'inhibition ou de l'activation des enzymes. Sa structure pourrait imiter les substrats ou les inhibiteurs des enzymes, fournissant un outil pour comprendre les mécanismes enzymatiques ou pour le criblage dans les projets de découverte de médicaments .

Recherche chimique

En recherche chimique, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa réactivité avec les nucléophiles et les électrophiles en fait un intermédiaire polyvalent en synthèse organique. Les chercheurs peuvent modifier sa structure pour produire une large gamme de dérivés aux propriétés variables pour une étude plus approfondie .

Science des matériaux

Les applications potentielles du composé en science des matériaux découlent de sa capacité à agir comme précurseur pour la synthèse de composés organiques présentant des propriétés électroniques spécifiques. Il pourrait être utilisé dans le développement de semi-conducteurs organiques ou comme ligand dans la création de complexes de coordination avec des propriétés optiques ou magnétiques uniques .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Mécanisme D'action

are a class of organic compounds that are derivatives of the heterocyclic compound quinoline. They are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the nitrogen atom in the quinoline ring can allow these compounds to act as bases and to form salts with acids, which can influence their physical and chemical properties .

In terms of mode of action , tetrahydroquinolines can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can result in changes to the structure of the compound, which can potentially alter its biological activity.

The biochemical pathways affected by tetrahydroquinolines would depend on their specific chemical structure and the functional groups present. For example, some tetrahydroquinolines are known to inhibit certain enzymes, which can affect various biochemical pathways .

The pharmacokinetics of tetrahydroquinolines, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body can all influence its pharmacokinetics .

The result of action of a tetrahydroquinoline would depend on its specific targets and mode of action. For example, if a tetrahydroquinoline inhibits a particular enzyme, the result of its action could be a decrease in the production of certain biochemicals in the body .

The action environment can also influence the action of tetrahydroquinolines. Factors such as pH, temperature, and the presence of other chemicals can all affect the stability and efficacy of these compounds .

Analyse Biochimique

Biochemical Properties

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride can induce apoptosis by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In in vitro studies, it has been observed that 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride remains stable under standard laboratory conditions for extended periods . In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained biological activity over several weeks.

Dosage Effects in Animal Models

The effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.

Propriétés

IUPAC Name |

5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCPHNLBRQTAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)

![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)

![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)

![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)

![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)

![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)